

(R)-Cyclohex-3-enol: A Technical Guide to its Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: (R)-Cyclohex-3-enol

Cat. No.: B12959313

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IUPAC Name: (1R)-cyclohex-3-en-1-ol CAS Number: 95723-14-1

This technical guide provides an in-depth overview of **(R)-Cyclohex-3-enol**, a valuable chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in the synthesis of complex molecules.

Chemical and Physical Properties

(R)-Cyclohex-3-enol is a chiral secondary alcohol that is of significant interest in asymmetric synthesis. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O	[1]
Molecular Weight	98.14 g/mol	[1]
IUPAC Name	(1R)-cyclohex-3-en-1-ol	[1]
CAS Number	95723-14-1	[1]
Appearance	Not specified in provided results	
Boiling Point	Not specified in provided results	
Melting Point	Not specified in provided results	
Solubility	Not specified in provided results	
Optical Rotation	Not specified in provided results	

Experimental Protocols: Synthesis of (R)-Cyclohex-3-enol

The enantiomerically pure form of cyclohex-3-enol is a versatile starting material for the synthesis of a variety of complex molecules. Below are detailed protocols for the asymmetric synthesis of **(R)-Cyclohex-3-enol**.

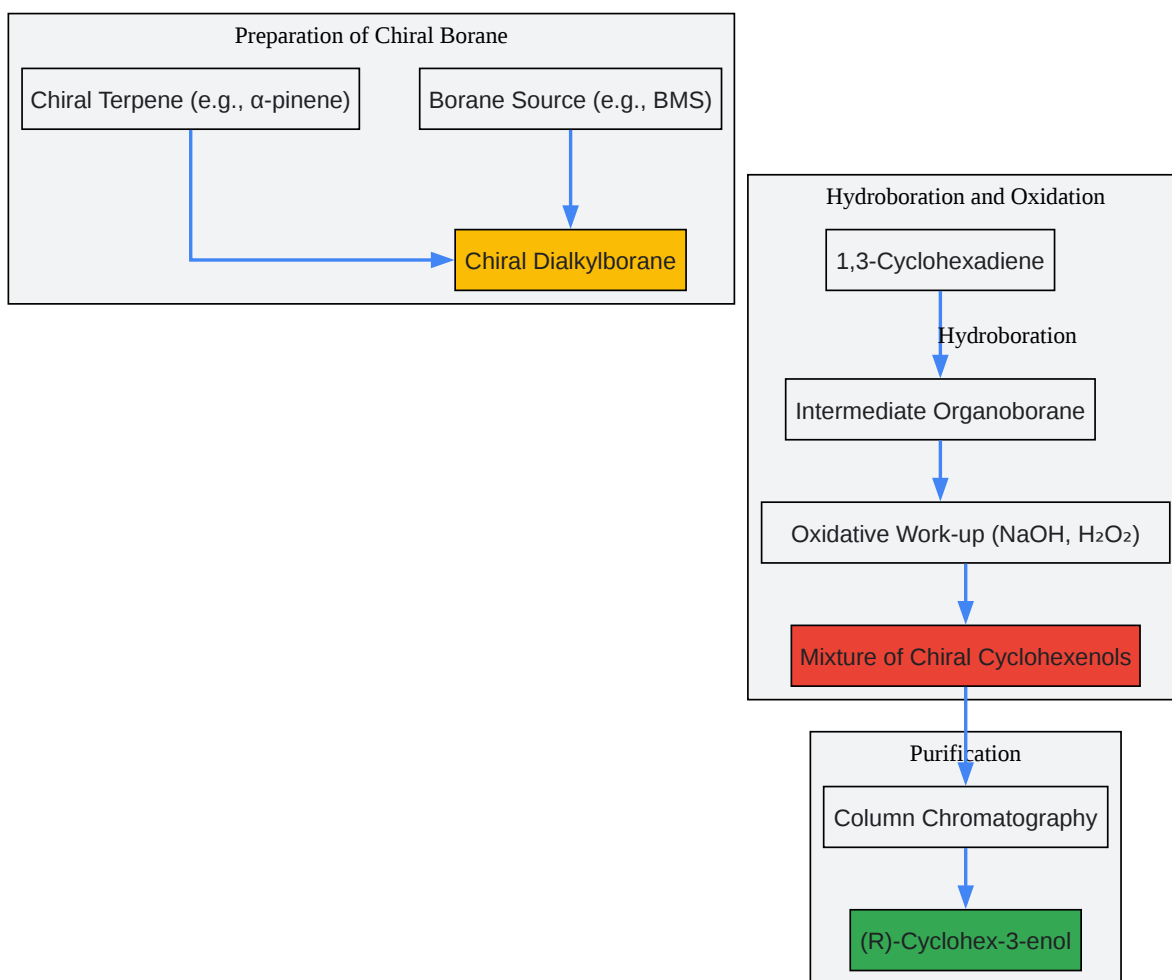
Asymmetric Hydroboration of 1,3-Cyclohexadiene

One of the most direct routes to chiral cyclohexenols is the asymmetric hydroboration of 1,3-cyclohexadiene. This method can produce a mixture of (R)-cyclohex-2-enol and **(R)-cyclohex-3-enol**, with the regioselectivity depending on the specific chiral borane used. A general procedure is outlined below.

Experimental Protocol:

- **Preparation of the Chiral Hydroborating Agent:** A chiral dialkylborane, such as diisopinocampheylborane, is prepared in situ by the reaction of a chiral terpene (e.g., α -pinene) with a borane source (e.g., borane dimethyl sulfide complex) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at a low temperature (e.g., 0 °C to -25 °C).
- **Hydroboration:** 1,3-cyclohexadiene is added dropwise to the solution of the chiral hydroborating agent at a controlled low temperature. The reaction mixture is stirred for several hours to ensure complete hydroboration.
- **Oxidative Work-up:** The resulting organoborane is oxidized by the addition of an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide (30% solution) at 0 °C.
- **Isolation and Purification:** After the oxidation is complete, the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product, a mixture of chiral cyclohexenol isomers, is then purified by column chromatography on silica gel to isolate **(R)-Cyclohex-3-enol**. The enantiomeric excess of the product is determined by chiral gas chromatography or chiral HPLC.^{[2][3][4]}

Logical Workflow for Asymmetric Hydroboration:



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Caption: Workflow for the synthesis of **(R)-Cyclohex-3-enol** via asymmetric hydroboration.

Enzymatic Resolution of Racemic 3-Cyclohexenecarboxylic Acid and Subsequent Reduction

Another effective strategy for obtaining enantiopure **(R)-Cyclohex-3-enol** is through the enzymatic resolution of a racemic precursor, followed by a chemical transformation.

Experimental Protocol:

Part A: Enzymatic Resolution of (±)-3-Cyclohexenecarboxylic Acid

- **Esterification:** Racemic 3-cyclohexenecarboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., reaction with the alcohol in the presence of an acid catalyst).
- **Enzymatic Hydrolysis:** The racemic ester is subjected to enantioselective hydrolysis using a lipase, such as *Candida antarctica* lipase B (CAL-B), in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes one enantiomer of the ester (typically the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted.
- **Separation:** The reaction is monitored for conversion (typically to around 50%). The unreacted (R)-ester is then separated from the (S)-carboxylic acid by extraction. The acidic component is removed by washing with a basic aqueous solution (e.g., sodium bicarbonate).
- **Hydrolysis of the (R)-ester:** The isolated (R)-ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield (R)-3-cyclohexenecarboxylic acid.

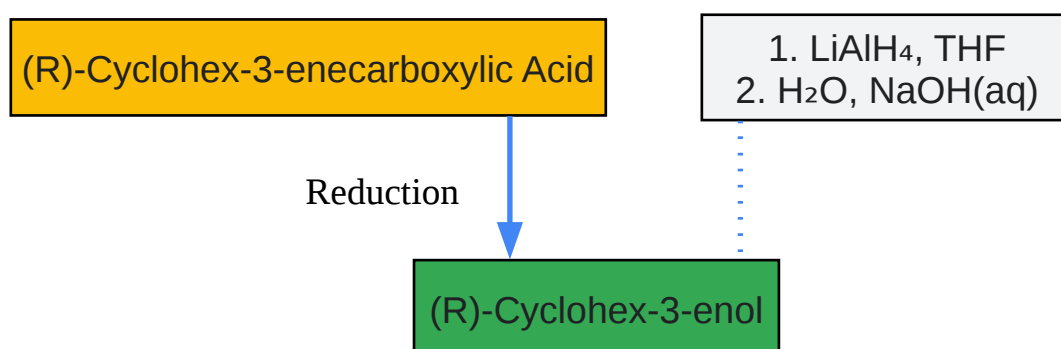
Part B: Reduction of (R)-3-Cyclohexenecarboxylic Acid to **(R)-Cyclohex-3-enol**

- **Reduction:** (R)-3-cyclohexenecarboxylic acid is reduced to the corresponding alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The carboxylic acid is added slowly to a suspension of LiAlH_4 in the solvent at a low temperature (e.g., 0 °C).
- **Work-up:** After the reaction is complete, the excess LiAlH_4 is quenched by the careful, sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by

more water. This procedure results in the formation of a granular precipitate of aluminum salts, which can be removed by filtration.

- Isolation and Purification: The filtrate, containing the desired **(R)-Cyclohex-3-enol**, is dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.

Reaction Scheme for Reduction:



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Caption: Reduction of (R)-cyclohex-3-enecarboxylic acid to **(R)-cyclohex-3-enol**.

Applications in Drug Development and Organic Synthesis

While direct applications of **(R)-Cyclohex-3-enol** in drug development are not extensively documented in the public literature, its structural motif is present in various biologically active molecules. Chiral cyclohexene derivatives are known to possess a range of biological activities, including antitumor and anti-inflammatory properties.^{[5][6]}

(R)-Cyclohex-3-enol serves as a valuable chiral precursor for the synthesis of more complex molecules. Its stereocenter and the presence of a double bond and a hydroxyl group allow for a variety of chemical transformations, making it a versatile starting material in the synthesis of natural products and pharmaceutical intermediates. For instance, a structurally related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has shown promise in animal models of Parkinson's disease.

The use of chiral auxiliaries is a common strategy in asymmetric synthesis.[7] While specific examples detailing the use of **(R)-Cyclohex-3-enol** as a chiral auxiliary were not found in the initial search, its chiral nature makes it a potential candidate for such applications, where it could be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.

Conclusion

(R)-Cyclohex-3-enol is a key chiral intermediate in organic synthesis. The synthetic routes outlined in this guide, particularly asymmetric hydroboration and enzymatic resolution followed by reduction, provide reliable methods for its preparation in enantiomerically enriched form. Its utility as a chiral building block for the synthesis of complex and potentially biologically active molecules underscores its importance for researchers in academia and the pharmaceutical industry. Further exploration of its applications in asymmetric catalysis and drug discovery is warranted.

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